molecular formula C16H18N6O5S B431183 Ethyl 2-[2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate CAS No. 349441-30-1

Ethyl 2-[2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

Cat. No.: B431183
CAS No.: 349441-30-1
M. Wt: 406.4g/mol
InChI Key: JSUGIZCMJTUFBL-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate is a complex organic compound that features a purine derivative linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the purine derivative, followed by the introduction of the thiazole ring through a series of condensation and cyclization reactions. The final step involves esterification to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Ethyl 2-[2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The purine derivative can bind to nucleotide-binding sites, while the thiazole ring may interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]-1,3-thiazol-4-yl]propanoate
  • Ethyl 2-[2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]-1,3-thiazol-4-yl]butanoate

Uniqueness

Ethyl 2-[2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate is unique due to its specific combination of a purine derivative and a thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

349441-30-1

Molecular Formula

C16H18N6O5S

Molecular Weight

406.4g/mol

IUPAC Name

ethyl 2-[2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H18N6O5S/c1-4-27-11(24)5-9-7-28-15(18-9)19-10(23)6-22-8-17-13-12(22)14(25)21(3)16(26)20(13)2/h7-8H,4-6H2,1-3H3,(H,18,19,23)

InChI Key

JSUGIZCMJTUFBL-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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